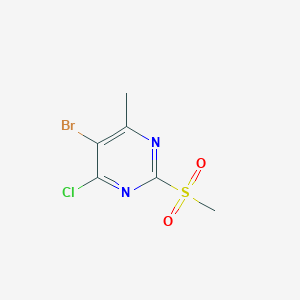
3-Fluoro-4-iodo-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-iodo-2,6-dimethylpyridine: is a heterocyclic aromatic compound that contains both fluorine and iodine substituents on a pyridine ring. The presence of these halogens imparts unique chemical properties to the compound, making it valuable in various fields of research and industry. The molecular formula of this compound is C7H7FIN, and it has a molecular weight of 251.04 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4-iodo-2,6-dimethylpyridine typically involves halogenation reactions. One common method is the direct iodination of 3-Fluoro-2,6-dimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods:
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Fluoro-4-iodo-2,6-dimethylpyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other coupled products.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
3-Fluoro-4-iodo-2,6-dimethylpyridine is used as a building block in organic synthesis. Its unique halogen substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
The compound is used in the development of biologically active molecules. Its derivatives have shown potential in various therapeutic areas, including anti-cancer and anti-inflammatory agents .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-iodo-2,6-dimethylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
3-Fluoro-4-iodopyridine: Similar structure but lacks the methyl groups at positions 2 and 6.
2-Fluoro-4-iodo-3,5-dimethylpyridine: Similar structure but with different positions of the fluorine and iodine atoms.
4-Iodo-3-fluoropyridine: Similar structure but lacks the methyl groups.
Uniqueness:
3-Fluoro-4-iodo-2,6-dimethylpyridine is unique due to the presence of both fluorine and iodine atoms along with methyl groups at specific positions on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H7FIN |
|---|---|
Poids moléculaire |
251.04 g/mol |
Nom IUPAC |
3-fluoro-4-iodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7FIN/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3 |
Clé InChI |
WFSLLXFUWSZCCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)




![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)
